5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Catalog No.
S1891617
CAS No.
23747-48-0
M.F
C8H10N2
M. Wt
134.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

CAS Number

23747-48-0

Product Name

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

IUPAC Name

5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-6-2-3-7-8(6)10-5-4-9-7/h4-6H,2-3H2,1H3

InChI Key

YZEFQPIMXZVPKP-UHFFFAOYSA-N

SMILES

CC1CCC2=NC=CN=C12

Solubility

slightly soluble in water; soluble in oils, propylene glycol, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CC1CCC2=NC=CN=C12

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is an organic compound characterized by its unique bicyclic structure that includes a pyrazine ring fused to a cyclopentane. The molecular formula of this compound is C8H10N2C_8H_{10}N_2, consisting of eight carbon atoms, ten hydrogen atoms, and two nitrogen atoms. Its structural configuration contributes to its distinctive chemical properties and biological activities.

MCHP interacts with olfactory receptors in the nose, triggering the perception of a nutty, roasted peanut aroma []. The specific mechanism of interaction with these receptors is not well-understood and requires further research.

  • Limited information exists on the safety and hazards of MCHP.
  • As with most flavoring agents, it's likely to be safe for consumption in approved quantities based on regulatory testing by flavoring houses and food safety agencies.

Flavor Chemistry

-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS #: 23747-48-0) is primarily studied in scientific research for its role as a flavoring agent. Researchers have identified it as a component of the volatile compounds found in various foods and beverages, including malt, beer, coffee, roasted meat, and certain fruits.

Studies have explored how this compound contributes to the overall aroma profile of these products. For instance, research has found that 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine plays a role in the characteristic roasted notes of coffee.

Safety Evaluation

Due to its presence in various foods and its potential use as a flavor additive, the safety of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine has been evaluated by scientific bodies.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed this compound in 2001 and concluded that its estimated intake levels were below the acceptable daily intake for its structural class. Therefore, JECFA considers it safe for use as a flavoring agent [].

Potential Applications as a Food Additive

Scientific research also explores the potential applications of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine as a food additive. Studies have investigated its use in replicating and enhancing flavors in various processed food products [].

The chemical reactivity of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is influenced by its nitrogen atoms, which can participate in various reactions such as:

  • Electrophilic Aromatic Substitution: The nitrogen atoms can stabilize positive charges, making the compound susceptible to electrophiles.
  • Hydrogenation: Under specific conditions, the double bonds in the pyrazine ring can undergo hydrogenation.
  • Oxidation Reactions: This compound can be oxidized to form various derivatives, depending on the reagents used.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine exhibits notable biological activities. It has been identified as possessing:

  • Antioxidant Properties: This compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Flavor and Aroma Profile: Due to its unique structure, it is often used in food flavoring and fragrance formulations, imparting nutty and earthy notes .
  • Potential Neuroprotective Effects: Preliminary studies suggest that it may have implications in neuroprotection, although further research is needed to establish this activity conclusively.

Several methods have been developed for synthesizing 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine:

  • Cyclization Reactions: Starting from appropriate precursors containing both cyclopentane and pyrazine moieties, cyclization can be achieved through heat or catalytic methods.
  • Reduction of Pyrazines: Reduction of substituted pyrazines using hydrogenation techniques can yield the dihydro derivative.
  • Amino Acid Derivatives: Some synthetic pathways involve using amino acid derivatives as starting materials to construct the bicyclic structure.

These synthesis methods are essential for producing the compound for research and commercial purposes .

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine finds applications in various fields:

  • Food Industry: It is utilized as a flavoring agent due to its nutty aroma, enhancing the sensory profile of food products .
  • Fragrance Industry: The compound is incorporated into perfumes and scented products for its pleasant odor.
  • Pharmaceuticals: Its potential biological activities make it a candidate for further investigation in drug development.

Interaction studies involving 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine have focused on:

  • Flavor Interactions: Research has explored how this compound interacts with other flavor compounds to create complex taste profiles in food products.
  • Biological Interactions: Studies are ongoing to assess how this compound interacts with biological systems at the cellular level, particularly regarding its antioxidant properties.

These interactions are crucial for understanding both its practical applications and potential health benefits .

Several compounds exhibit structural similarities to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-MethylpyrazinylcyclopentanePyrazine ring with cyclopentaneExhibits different flavor profiles
2-AcetylpyridinePyridine ring with an acetyl groupKnown for distinct aromatic properties
2,3-DimethylpyrazineDimethyl substitution on pyrazineStronger flavor intensity
1-MethylpyrrolePyrrole ring structureDifferent biological activity

The uniqueness of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine lies in its specific combination of a bicyclic structure and nitrogen-containing heterocycles, which contributes to its distinctive sensory attributes and potential biological activities.

Physical Description

light yellow to amber liquid with a peanut odou

XLogP3

0.8

Density

1.048-1.059

GHS Hazard Statements

Aggregated GHS information provided by 1498 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1498 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1497 of 1498 companies with hazard statement code(s):;
H302 (96.86%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23747-48-0

Wikipedia

5-methyl-6,7-dihydro-5H-cyclopentylpyrazine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-: ACTIVE

Dates

Modify: 2023-08-16

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